molecular formula C15H18N2O B4730367 3,5-dimethyl-1-(4-phenylbutanoyl)-1H-pyrazole

3,5-dimethyl-1-(4-phenylbutanoyl)-1H-pyrazole

Cat. No. B4730367
M. Wt: 242.32 g/mol
InChI Key: VUNJYHXXLNMBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-1-(4-phenylbutanoyl)-1H-pyrazole, also known as DPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPP is a pyrazole derivative that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(4-phenylbutanoyl)-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Moreover, this compound has been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Moreover, this compound has been found to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

3,5-dimethyl-1-(4-phenylbutanoyl)-1H-pyrazole has several advantages for lab experiments. It has been synthesized using various methods, and its synthesis has been optimized to obtain a high yield and purity. Moreover, this compound has been extensively studied for its potential therapeutic applications and has shown promising results in scientific research. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. Moreover, the safety and toxicity of this compound need to be further investigated before it can be used in clinical trials.

Future Directions

There are several future directions for the research on 3,5-dimethyl-1-(4-phenylbutanoyl)-1H-pyrazole. Firstly, more research is needed to elucidate its mechanism of action and molecular targets. Secondly, the safety and toxicity of this compound need to be further investigated before it can be used in clinical trials. Thirdly, the potential therapeutic applications of this compound need to be explored in more detail, particularly in the treatment of inflammatory diseases, cancer, and diabetes. Finally, the optimization of this compound synthesis and the development of novel derivatives with improved properties are also important future directions for research on this compound.
Conclusion
In conclusion, this compound is a pyrazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research. This compound has anti-inflammatory, anti-tumor, and anti-diabetic properties and has been found to inhibit various signaling pathways. This compound has several advantages for lab experiments, but its mechanism of action is not fully understood, and more research is needed to elucidate its molecular targets. There are several future directions for research on this compound, including the exploration of its potential therapeutic applications and the development of novel derivatives with improved properties.

Scientific Research Applications

3,5-dimethyl-1-(4-phenylbutanoyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications. Scientific research has shown that this compound has anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Moreover, this compound has been found to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-12-11-13(2)17(16-12)15(18)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNJYHXXLNMBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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